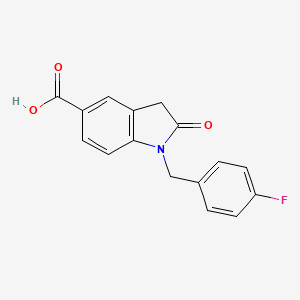

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

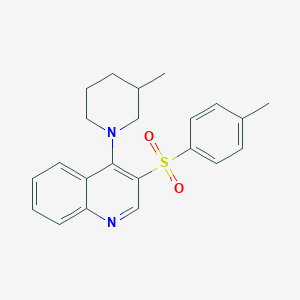

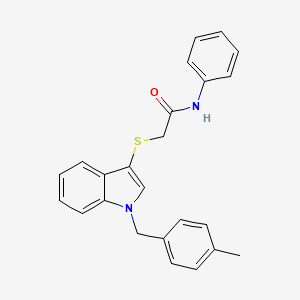

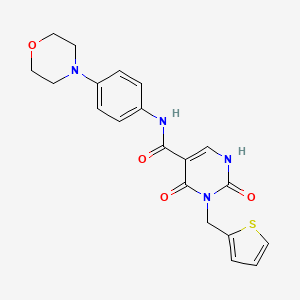

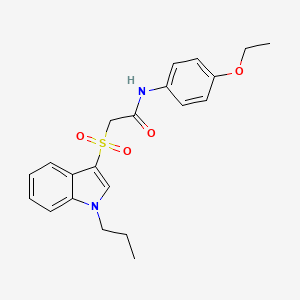

4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate . Indoline is a heterocyclic chemical compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is based on the indole structure, but the 2-3 bond is saturated.

Synthesis Analysis

4-Fluorobenzoic acid is commercially available and may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzoic acid can be analyzed using Fluorine-19 NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis

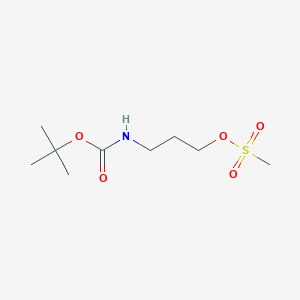

Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .Physical And Chemical Properties Analysis

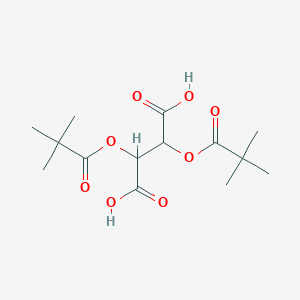

4-Fluorobenzoic acid has a molar mass of 140.113 g·mol −1, appears as a white solid, and has a density of 1.479 g/cm 3 . Its melting point is 184 °C and boiling point is 253.687 °C .Mechanism of Action

Target of Action

Similar compounds such as ab-fubinaca, an indazole synthetic cannabinoid, have been identified to act on the type-1 cannabinoid receptor (cb1r) .

Mode of Action

The compound likely undergoes electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds such as ab-fubinaca have been shown to produce metabolites in human hepatocytes and urine . Major metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .

Pharmacokinetics

Similar compounds such as adb-fubinaca and amb-fubinaca are rapidly and extensively metabolized . They produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min .

Result of Action

Similar compounds such as ab-fubinaca display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .

Action Environment

Safety data sheets for similar compounds suggest that they may be hygroscopic and may undergo hazardous reactions under certain conditions .

Advantages and Limitations for Lab Experiments

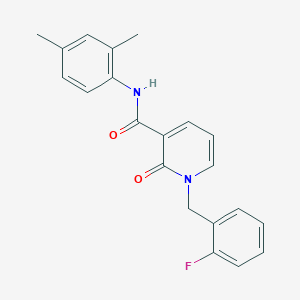

One advantage of using 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several potential future directions for research on 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.

Synthesis Methods

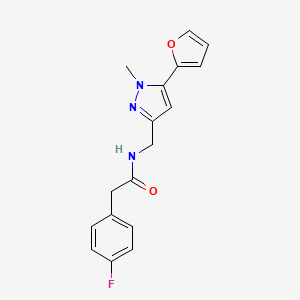

The synthesis of 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid involves the reaction of 4-fluorobenzylamine with isatin in the presence of a catalyst such as acetic anhydride or trifluoroacetic acid. The reaction proceeds via an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization or column chromatography.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been demonstrated to have analgesic effects in animal models of pain, likely through modulation of the opioid system. Moreover, this compound has been shown to have anti-tumor effects in various cancer cell lines, possibly through induction of apoptosis and inhibition of cell proliferation.

Safety and Hazards

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUSGYAYQOFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)

![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2902079.png)